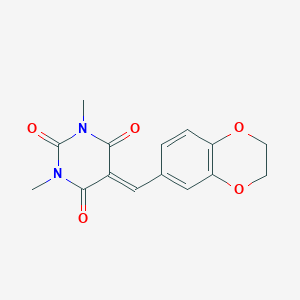

5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- The compound is also known as N-(6-methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide .

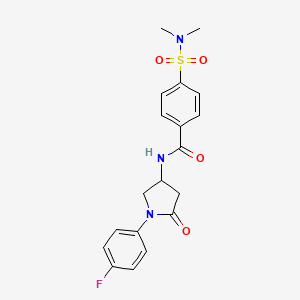

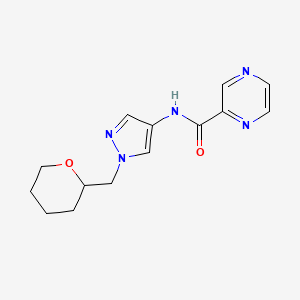

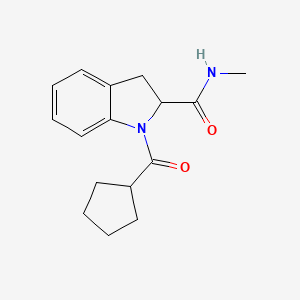

- Its molecular formula is C<sub>19</sub>H<sub>13</sub>FN<sub>2</sub>O<sub>5</sub> .

- The average mass is 368.315 Da .

- It appears as a white or off-white powder .

Synthesis Analysis

- Unfortunately, I couldn’t find specific information on the synthesis of this compound in the retrieved papers.

Molecular Structure Analysis

- The compound has a triazine ring structure with a benzodioxin substituent.

- The E/Z configuration of the double bond in the benzodioxin ring is not specified.

Chemical Reactions Analysis

- No specific chemical reactions were found in the literature.

Physical And Chemical Properties Analysis

- Density : 1.4±0.1 g/cm³

- Melting Point : Not available

- Appearance : White or off-white powder

- Refractive Index : 1.630

- Storage Conditions : Store at 2-8°C , in a dry and sealed container.

Scientific Research Applications

Catalyst-Free Synthesis

Brahmachari and Nayek (2017) highlighted a catalyst-free, efficient synthesis method for a new series of functionalized pyrimidines, which shows the adaptability of such compounds in pharmaceutical applications. The process emphasizes mild conditions, high yields, and eco-friendliness, suggesting the compound's potential in sustainable chemistry practices (Brahmachari & Nayek, 2017).

Antiviral Properties

Munier-Lehmann et al. (2015) discovered that derivatives related to pyrimidines, including the one , exhibited notable antiviral properties through inhibiting human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo pyrimidine biosynthesis pathway. This finding opens avenues for developing new antiviral drugs targeting DHODH, demonstrating the compound's relevance in antiviral research (Munier-Lehmann et al., 2015).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) explored derivatives of benzodioxin-related compounds, including pyrimidines, for their cyclooxygenase inhibition and analgesic, anti-inflammatory activities. The research underscores the compound's potential as a foundational structure for developing new anti-inflammatory and analgesic agents, highlighting its significant pharmacological interest (Abu‐Hashem et al., 2020).

Antimicrobial Activities

Kundu et al. (1990) synthesized uracil derivatives showing activity against Ehrlich ascites carcinoma cells and tumor cell lines, indicating the compound's utility in antimicrobial and anticancer contexts. This research demonstrates the compound's potential as a scaffold for developing new chemotherapeutic agents (Kundu et al., 1990).

Antibacterial and Antifungal Screening

Khan et al. (2015) reported on the antibacterial and antifungal activities of newly synthesized pyrimidine derivatives, suggesting the compound's applicability in addressing resistant microbial strains. The study supports the compound's relevance in developing new antimicrobial agents (Khan et al., 2015).

Safety And Hazards

- No specific safety information was found in the retrieved papers.

Future Directions

- Research on the compound’s biological activity, potential applications, and further characterization is needed.

Please note that the information provided is based on the available literature, and additional research may yield more insights. If you have any other specific questions or need further details, feel free to ask! 😊

properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-16-13(18)10(14(19)17(2)15(16)20)7-9-3-4-11-12(8-9)22-6-5-21-11/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVMVDACZIDRAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC3=C(C=C2)OCCO3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2779615.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2779619.png)

![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride](/img/structure/B2779620.png)

![N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2779621.png)

![Methyl 2-amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2779629.png)

![2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2779631.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2779635.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2779636.png)